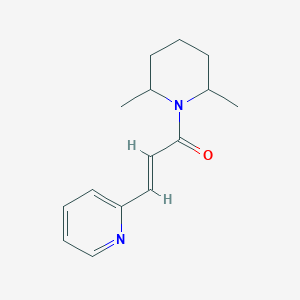![molecular formula C17H23NO3S B7573317 2-[2-Oxo-2-(2,2,6-trimethylmorpholin-4-yl)ethyl]sulfanyl-1-phenylethanone](/img/structure/B7573317.png)
2-[2-Oxo-2-(2,2,6-trimethylmorpholin-4-yl)ethyl]sulfanyl-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Oxo-2-(2,2,6-trimethylmorpholin-4-yl)ethyl]sulfanyl-1-phenylethanone, commonly known as TMT, is a synthetic compound that has been widely used in scientific research. TMT is a thio-ketone derivative of phenylacetone and has been found to have various biochemical and physiological effects on the human body.
科学的研究の応用
TMT has been extensively used in scientific research to study its effects on the human body. It has been found to have various physiological and biochemical effects, including the induction of oxidative stress, inflammation, and neurodegeneration. TMT has also been used to study the effects of environmental toxins on the human body.
作用機序
The mechanism of action of TMT is not fully understood, but it is believed to involve the induction of oxidative stress and inflammation. TMT has been found to increase the production of reactive oxygen species (ROS) and to activate inflammatory pathways in the body. These effects can lead to cellular damage and neurodegeneration.
Biochemical and Physiological Effects:
TMT has been found to have various biochemical and physiological effects on the human body. It has been shown to induce oxidative stress and inflammation, which can lead to cellular damage and neurodegeneration. TMT has also been found to affect the levels of neurotransmitters in the brain, leading to changes in behavior and cognition.
実験室実験の利点と制限
TMT has several advantages for lab experiments, including its ability to induce oxidative stress and inflammation, which can be useful for studying the effects of environmental toxins on the body. However, TMT also has several limitations, including its toxicity and potential for causing cellular damage. Careful handling and controlled conditions are necessary to ensure the safety and accuracy of lab experiments involving TMT.
将来の方向性
There are several future directions for research involving TMT. One area of research is the development of new drugs that can modulate the effects of TMT on the body. Another area of research is the study of the long-term effects of TMT exposure on the brain and other organs. Additionally, research is needed to better understand the mechanism of action of TMT and its effects on the body.
Conclusion:
In conclusion, TMT is a synthetic compound that has been widely used in scientific research. It has various biochemical and physiological effects on the human body, including the induction of oxidative stress and inflammation. TMT has several advantages for lab experiments, but also has limitations due to its toxicity and potential for causing cellular damage. Future research is needed to better understand the effects of TMT on the body and to develop new drugs that can modulate these effects.
合成法
The synthesis of TMT involves the reaction of phenylacetone with 2,2,6-trimethylmorpholine and sulfur to form the thio-ketone derivative. This reaction is carried out under controlled conditions and requires the use of specialized equipment to ensure the purity of the final product.
特性
IUPAC Name |
2-[2-oxo-2-(2,2,6-trimethylmorpholin-4-yl)ethyl]sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-13-9-18(12-17(2,3)21-13)16(20)11-22-10-15(19)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDFFBLJJBGDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)(C)C)C(=O)CSCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Oxo-2-(2,2,6-trimethylmorpholin-4-yl)ethyl]sulfanyl-1-phenylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)pyridin-2-one](/img/structure/B7573243.png)
![N-(5-chloropyridin-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propanamide](/img/structure/B7573249.png)
![(5-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B7573251.png)



![(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7573287.png)
![2-[4-[(1-ethylimidazol-2-yl)methyl]-3-methylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7573294.png)
![[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone](/img/structure/B7573304.png)
![[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B7573324.png)
![N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide](/img/structure/B7573327.png)


![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one](/img/structure/B7573338.png)